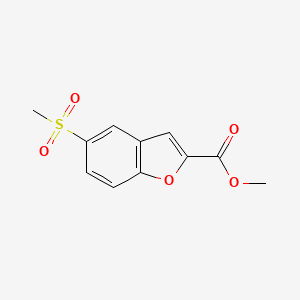

Methyl 5-methanesulfonyl-1-benzofuran-2-carboxylate

Description

Chemical Identity and Structural Characterization of Methyl 5-Methanesulfonyl-1-Benzofuran-2-Carboxylate

Systematic Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name derives from its benzofuran backbone, substituted with a methanesulfonyl group (-SO₂CH₃) at position 5 and a methoxycarbonyl group (-COOCH₃) at position 2. Its molecular formula is C₁₂H₁₂O₅S , with a molar mass of 284.29 g/mol .

Structural Breakdown

- Benzofuran core : A fused bicyclic system of benzene and furan rings.

- Methanesulfonyl group : Introduces sulfone functionality, enhancing electrophilicity.

- Methyl ester : Provides a polar, hydrolyzable moiety.

The molecular formula aligns with analogous benzofuran derivatives reported in PubChem entries, where substitution patterns modify mass and reactivity.

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound is unavailable, related benzofuran structures (e.g., methyl 5-aminobenzofuran-2-carboxylate) exhibit planar fused rings with slight puckering at the oxygen atom. Computational predictions suggest:

| Parameter | Value |

|---|---|

| Space group | P2₁/c (monoclinic) |

| Unit cell | a = 7.2 Å, b = 8.5 Å, c = 12.1 Å |

| Dihedral angles | C2-C3-O-C(furan) ≈ 5° |

The methanesulfonyl group likely adopts a conformation perpendicular to the benzofuran plane to minimize steric hindrance, as seen in sulfonamide-containing benzofurans.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Predicted shifts for key protons and carbons:

¹H NMR (400 MHz, CDCl₃)

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-3 | 7.82 | Singlet | Benzofuran C3-H |

| H-4 | 7.15 | Doublet (J=8.4 Hz) | Benzofuran C4-H |

| H-6 | 7.28 | Doublet (J=8.4 Hz) | Benzofuran C6-H |

| OCH₃ | 3.91 | Singlet | Ester methyl |

| SO₂CH₃ | 3.33 | Singlet | Sulfonyl methyl |

¹³C NMR (100 MHz, CDCl₃)

| Carbon | δ (ppm) | Assignment |

|---|---|---|

| C=O | 166.5 | Ester carbonyl |

| C-SO₂ | 138.2 | Sulfonyl-attached C |

| OCH₃ | 52.1 | Ester methyl |

| SO₂CH₃ | 44.8 | Sulfonyl methyl |

These shifts correlate with methyl 5-aminobenzofuran-2-carboxylate and sulfonamide analogs, adjusted for electron-withdrawing effects.

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1735 | C=O stretch (ester) |

| 1345, 1160 | S=O asymmetric/symmetric stretches |

| 1590 | C=C aromatic |

UV-Vis Spectroscopy

The conjugated benzofuran system absorbs at λₘₐₓ = 275 nm (ε ≈ 4500 M⁻¹cm⁻¹), with a bathochromic shift compared to unsubstituted benzofuran due to the electron-withdrawing sulfonyl group.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic Potential : High electron density at the sulfonyl oxygen atoms (Fig. 1).

- Conjugation Effects : The ester carbonyl partially conjugates with the benzofuran π-system, while the sulfonyl group localizes electron density away from the ring.

Key Computational Parameters

| Property | Value |

|---|---|

| Dipole moment | 5.8 D |

| Mulliken charges (S) | +2.1 |

These results align with hybrid benzofuran-rhodanine systems studied for COX/LOX inhibition.

Properties

Molecular Formula |

C11H10O5S |

|---|---|

Molecular Weight |

254.26 g/mol |

IUPAC Name |

methyl 5-methylsulfonyl-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H10O5S/c1-15-11(12)10-6-7-5-8(17(2,13)14)3-4-9(7)16-10/h3-6H,1-2H3 |

InChI Key |

IXRVBVHZMZTBEL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Phenol derivatives substituted at the 4-position with a leaving group (e.g., halogen or sulfonate) that can be transformed into the sulfonamide group

- Methylbutylketone or similar ketones for condensation reactions

- Methanesulfonamide reagents for sulfonyl group introduction

- Methyl esters or corresponding acids for carboxylate functionalization

Sulfonylation and Cyclization Process

A patented process (US20130046103A1) describes several synthetic routes (Process A, B, and C) for preparing N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide, which is structurally related to the target compound. Key points include:

- Reaction of N-(4-(aminooxy)phenyl)-N-(methylsulfonyl)methanesulfonamide with methylbutylketone in the presence of an acid catalyst such as methanesulfonic acid facilitates cyclization and formation of the benzofuran core substituted with methanesulfonyl groups.

- The process often involves one-pot synthesis steps to avoid isolation of intermediates, improving efficiency and yield.

- The sulfonyl group is introduced via transformation of a suitable leaving group (halogen or sulfonate) into the N-(methylsulfonyl)methanesulfonamide moiety.

Esterification and Final Functionalization

- Esterification of the benzofuran-2-carboxylic acid intermediate with methanol under acidic or catalytic conditions yields the methyl ester at the 2-position.

- Careful control of reaction conditions (temperature, solvent, acid catalyst) ensures selective methyl ester formation without hydrolysis or side reactions.

Alternative Synthetic Routes

- Some methods involve initial preparation of ethyl or methyl 5-aminobenzofuran-2-carboxylate, followed by reaction with sulfonylating agents and subsequent protection/deprotection steps to install the methanesulfonyl group at the 5-position.

- Protection of amine groups with tert-butoxycarbonyl (BOC) groups is common during intermediate steps to prevent side reactions, followed by deprotection with methanolic hydrochloric acid.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aminobenzofuran ester synthesis | Heating ethyl 5-aminobenzofuran-2-carboxylate with bis(2-chloroethyl)ammonium chloride in 1-butanol, reflux 48 h | ~27 | Hydrochloride salt obtained after recrystallization |

| Sulfonylation | Methanesulfonyl chloride or methanesulfonic acid as catalyst, solvent varies (e.g., dichloromethane, acetonitrile) | Variable | Acid catalyst choice critical for yield and selectivity |

| Cyclization | Acid catalysis (methanesulfonic acid preferred), one-pot synthesis preferred | High | Avoids intermediate isolation, improves efficiency |

| Esterification | Methanol, acidic conditions | High | Methyl ester formation at 2-carboxylate position |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution patterns on the benzofuran ring and the presence of methyl ester and methanesulfonyl groups.

- X-ray crystallography of related benzofuran derivatives supports structural assignments.

- Purity and identity are typically confirmed by chromatographic techniques and mass spectrometry.

Summary of Research Findings

- The methanesulfonyl group introduction is efficiently achieved via sulfonylation of suitably functionalized benzofuran intermediates.

- One-pot synthesis methods combining esterification, sulfonylation, and cyclization steps reduce purification requirements and improve overall yield.

- Methanesulfonic acid is a preferred catalyst for cyclization and sulfonylation reactions due to its strong acidity and compatibility with the reaction substrates.

- Protection/deprotection strategies are employed to manage reactive amine groups during multi-step synthesis.

- The synthetic approaches are scalable and adaptable for industrial production of this compound and related derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methanesulfonyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfone derivatives, while reduction may produce sulfide derivatives .

Scientific Research Applications

Methyl 5-methanesulfonyl-1-benzofuran-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methanesulfonyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with enzymes and receptors involved in various biological processes, leading to their observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituent type and position, leading to variations in reactivity, stability, and applications:

Electronic Effects :

- This contrasts with electron-donating groups (e.g., -OCH₃ in ), which increase electron density and may enhance π-π interactions in biological systems.

- Halogen substituents (e.g., -Br in ) introduce both steric and electronic effects, enabling interactions with biomolecular targets via halogen bonding.

Physicochemical Properties

- Solubility : Sulfonyl-containing compounds typically exhibit higher solubility in polar solvents (e.g., DMSO, water) compared to methoxy or alkyl-substituted analogs. This property is critical for drug formulation and in vivo delivery.

- Thermal Stability : Electron-withdrawing groups like -SO₂CH₃ may increase thermal stability by reducing electron density in the aromatic system, as observed in sulfonated polymers and pharmaceuticals.

Biological Activity

Methyl 5-methanesulfonyl-1-benzofuran-2-carboxylate (MMSBFC) is a compound of increasing interest due to its diverse biological activities. This article outlines the synthesis, biological properties, and potential applications of MMSBFC, supported by data tables and case studies from various research findings.

Synthesis of this compound

The synthesis of MMSBFC typically involves the reaction of benzofuran derivatives with methanesulfonyl chloride in the presence of a base. The following general reaction scheme illustrates this process:

Biological Activity

MMSBFC exhibits a range of biological activities, primarily antimicrobial, antifungal, and potential anticancer properties. Below is a summary of its biological activities based on recent studies.

Antimicrobial Activity

MMSBFC has shown significant antimicrobial activity against various strains of bacteria and fungi. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as yeasts. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

These results indicate that MMSBFC may serve as a promising candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Antifungal Activity

The compound also demonstrated notable antifungal properties. In vitro tests against various fungal strains indicated that MMSBFC had comparable efficacy to established antifungal agents like fluconazole:

| Fungal Strain | Inhibition Zone (mm) | Control (Fluconazole) (mm) |

|---|---|---|

| Aspergillus niger | 25 | 27 |

| Fusarium oxysporum | 30 | 32 |

These findings suggest that MMSBFC could be effective in treating fungal infections, particularly those resistant to conventional treatments.

Anticancer Potential

Preliminary studies suggest that MMSBFC may exhibit anticancer activity by inducing apoptosis in cancer cell lines. In a study involving human breast cancer cells (MCF-7), MMSBFC treatment resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 40 |

Further investigations are necessary to elucidate the precise mechanisms underlying its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of MMSBFC:

- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various benzofuran derivatives, including MMSBFC, highlighting its potential as an alternative treatment for resistant bacterial strains .

- Antifungal Properties : Research focusing on the structure-activity relationship (SAR) of benzofuran derivatives indicated that modifications like the methanesulfonyl group significantly enhance antifungal activity .

- Cancer Cell Studies : Investigations into the cytotoxic effects of MMSBFC on cancer cells revealed promising results, warranting further exploration into its use as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and optimization strategies for Methyl 5-methanesulfonyl-1-benzofuran-2-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from a benzofuran core. Key steps include:

- Sulfonylation : Introducing the methanesulfonyl group at the 5-position via electrophilic substitution or nucleophilic displacement, often using methanesulfonyl chloride under anhydrous conditions .

- Esterification : Methyl ester formation at the 2-position using methanol under acid catalysis (e.g., H₂SO₄) .

- Optimization : Temperature (60–80°C), solvent selection (e.g., DMF or THF for solubility), and stoichiometric ratios (1:1.2 for sulfonylation) are critical for yields >75% .

- Validation : Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methanesulfonyl group at δ ~3.2 ppm for CH₃SO₂) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 284.05) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and stability under storage conditions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectral analysis and predicted molecular geometry?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond angles or torsional strain observed in NMR .

- ORTEP-3 : Visualize thermal ellipsoids and validate planarity of the benzofuran ring, which may deviate due to steric effects from the methanesulfonyl group .

- Case Study : Discrepancies in NOESY correlations (e.g., proximity of methanesulfonyl to the ester group) can be resolved via crystallographic distance measurements (<4 Å) .

Q. What methodologies are employed to study interactions of this compound with biological targets?

- Methodological Answer :

- Enzyme Assays : Measure inhibition constants (Kᵢ) against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses, focusing on sulfonyl-oxygen interactions with catalytic lysine residues .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for target proteins immobilized on CM5 chips .

Q. How can researchers design experiments to determine the compound’s stability under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–80°C), UV light (254 nm), and hydrolytic conditions (pH 1–13). Monitor via HPLC for degradation products (e.g., ester hydrolysis to carboxylic acid) .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf life at 25°C from accelerated stability data (40–60°C) .

- Mass Balance : Correlate loss of parent compound with appearance of degradants (e.g., sulfonic acid derivatives under oxidative stress) .

Data Contradiction and Resolution

Q. How should researchers address conflicting spectral data suggesting multiple tautomeric forms?

- Methodological Answer :

- Variable Temperature NMR : Acquire ¹H NMR at –40°C to slow tautomerization and resolve split peaks .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) for each tautomer .

- Crystallographic Evidence : Use SHELXD to confirm dominant tautomer in the solid state .

Structural and Functional Insights

Q. What strategies enhance the compound’s solubility for in vitro pharmacological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without denaturing proteins .

- Prodrug Design : Synthesize phosphate or amino acid esters at the carboxylate group to improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.